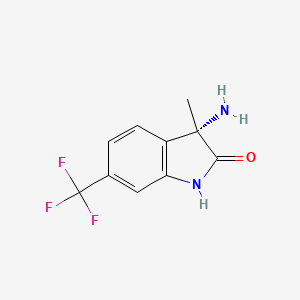
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one typically involves the coupling of a trifluoromethyl-containing intermediate with an indole precursor. One common method involves the use of palladium-catalyzed coupling reactions. For example, the coupling of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium can yield the desired compound . The reaction conditions often include the use of oxalyl chloride to convert trifluoromethyl-containing acids to their corresponding chlorides, which then react with the indole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its metabolic stability and lipophilicity.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The compound may also modulate specific signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- (3S)-3-(trifluoromethyl)pyrrolidine
- (3S)-3-[(3-[4-(trifluoromethyl)benzoyl]amino)phenyl]methoxy]-L-aspartic acid
Uniqueness
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is unique due to its specific combination of an indole core with a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are not commonly found in other similar compounds. These properties make it a valuable molecule for various applications in medicinal chemistry and other fields .
特性
分子式 |
C10H9F3N2O |
|---|---|
分子量 |
230.19 g/mol |
IUPAC名 |
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-3-2-5(10(11,12)13)4-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChIキー |
WUAZBJKMMLLGPV-VIFPVBQESA-N |
異性体SMILES |
C[C@@]1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
正規SMILES |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















